molecular formula C10H15NO3 B042288 Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate CAS No. 33123-71-6

Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate

Cat. No. B042288
Key on ui cas rn: 33123-71-6
M. Wt: 197.23 g/mol
InChI Key: XJAFBPCIGZMUPR-UHFFFAOYSA-N
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Patent
US07196104B2

Procedure details

The mixture of N-(3,3-dimethyl-2-oxo-butyl)-oxalamic acid ethyl ester (0.79 g, 3.67 mmol) and phosphorus oxychloride (2.0 mL, 22.0 mmol) was stirred at 105° C. under N2 for 2 h, cooled to RT, quenched slowly with ice-water, extracted with EtOAc. The combined organic portions were washed with brine, dried with Na2SO4, removal of the solvents gave a dark brownish oil which was purified by flash column chromatography to yield the title compound. MS m/z: 197.9 (M+H). Calc'd for C10H15NO3-197.23
Name
N-(3,3-dimethyl-2-oxo-butyl)-oxalamic acid ethyl ester
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[C:5]([NH:7][CH2:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=O)[CH3:2].P(Cl)(Cl)(Cl)=O>>[CH2:1]([O:3][C:4]([C:5]1[O:14][C:9]([C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:8][N:7]=1)=[O:15])[CH3:2]

Inputs

Step One
Name
N-(3,3-dimethyl-2-oxo-butyl)-oxalamic acid ethyl ester
Quantity
0.79 g
Type
reactant
Smiles
C(C)OC(C(=O)NCC(C(C)(C)C)=O)=O
Name
Quantity
2 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
was stirred at 105° C. under N2 for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
CUSTOM
Type
CUSTOM
Details
quenched slowly with ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic portions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4, removal of the solvents
CUSTOM
Type
CUSTOM
Details
gave a dark brownish oil which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)C=1OC(=CN1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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